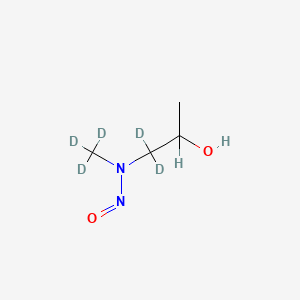![molecular formula C13H22O6 B14308118 Diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate CAS No. 116242-14-9](/img/structure/B14308118.png)
Diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate is an organic compound with the molecular formula C13H22O6 It is a derivative of diethyl malonate, where the malonate ester is substituted with a 2-[2-(ethenyloxy)ethoxy]ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate typically involves the alkylation of diethyl malonate. The process begins with the formation of the enolate ion of diethyl malonate by treating it with a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes nucleophilic substitution with an appropriate alkyl halide, such as 2-[2-(ethenyloxy)ethoxy]ethyl bromide, to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This typically involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}malonic acid, while reduction can produce diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanediol.
Applications De Recherche Scientifique
Diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways. The compound’s unique structure allows it to interact with specific molecular targets, making it useful in the design of targeted therapies and materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacks the 2-[2-(ethenyloxy)ethoxy]ethyl group.
Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.
Diethyl {2-[2-(vinyloxy)ethoxy]ethyl}malonate: A closely related compound with a vinyl group instead of an ethenyloxy group.
Uniqueness
Diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate is unique due to the presence of the 2-[2-(ethenyloxy)ethoxy]ethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity and interactions are required.
Propriétés
Numéro CAS |
116242-14-9 |
|---|---|
Formule moléculaire |
C13H22O6 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
diethyl 2-[2-(2-ethenoxyethoxy)ethyl]propanedioate |
InChI |
InChI=1S/C13H22O6/c1-4-16-9-10-17-8-7-11(12(14)18-5-2)13(15)19-6-3/h4,11H,1,5-10H2,2-3H3 |
Clé InChI |
AMVQCOULWFCZEP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCOCCOC=C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


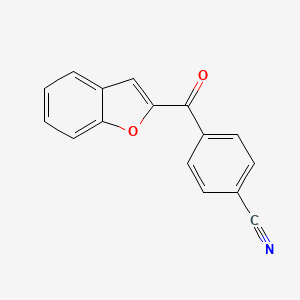
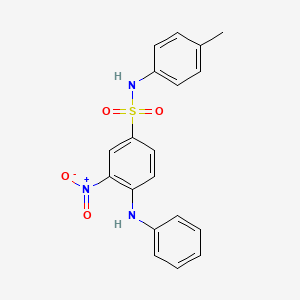
![1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol](/img/structure/B14308052.png)

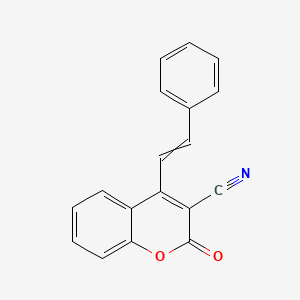
![2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl hydrogen sulfate](/img/structure/B14308064.png)
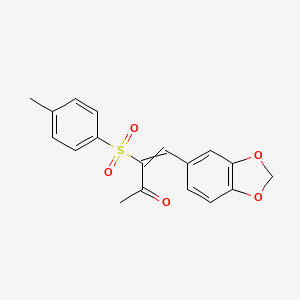
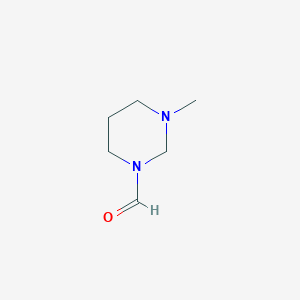

![9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid](/img/structure/B14308101.png)
![{[1,1'-Biphenyl]-2,2'-diylbis[methylene(phenylphosphanediyl)]}bis(phenylmethanone)](/img/structure/B14308109.png)
![[2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid](/img/structure/B14308112.png)
